molecular formula C11H11NO4 B14813505 2-Carbamoyl-4-cyclopropoxybenzoic acid

2-Carbamoyl-4-cyclopropoxybenzoic acid

Cat. No.: B14813505
M. Wt: 221.21 g/mol
InChI Key: JLQKOWUQMFBYSA-UHFFFAOYSA-N
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Description

2-Carbamoyl-4-cyclopropoxybenzoic acid is an organic compound characterized by the presence of a carbamoyl group, a cyclopropoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-4-cyclopropoxybenzoic acid typically involves the introduction of the carbamoyl and cyclopropoxy groups onto a benzoic acid derivative. One common method includes the reaction of 4-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form 4-cyclopropoxybenzoic acid. This intermediate is then reacted with a carbamoylating agent such as urea or carbamoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-4-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Carbamoyl-4-cyclopropoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-Carbamoyl-4-cyclopropoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbamoylbenzoic acid
  • 4-Cyclopropoxybenzoic acid
  • 2-Carbamoyl-4-methoxybenzoic acid

Uniqueness

2-Carbamoyl-4-cyclopropoxybenzoic acid is unique due to the presence of both the carbamoyl and cyclopropoxy groups on the benzoic acid core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-carbamoyl-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H11NO4/c12-10(13)9-5-7(16-6-1-2-6)3-4-8(9)11(14)15/h3-6H,1-2H2,(H2,12,13)(H,14,15)

InChI Key

JLQKOWUQMFBYSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)C(=O)N

Origin of Product

United States

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